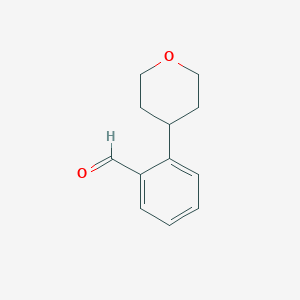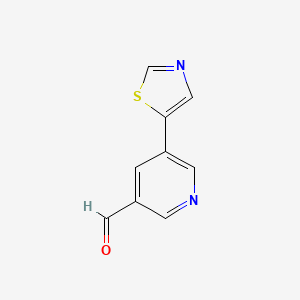
5-(Thiazol-5-yl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiazol-5-yl)nicotinaldehyde is a heterocyclic compound that contains both a thiazole ring and a nicotinaldehyde moiety. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the nicotinaldehyde moiety is derived from nicotinic acid (vitamin B3).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-5-yl)nicotinaldehyde typically involves the formation of the thiazole ring followed by its attachment to the nicotinaldehyde moiety. One common method involves the reaction of 2-aminothiazole with nicotinaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-(Thiazol-5-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Thiazol-5-yl)nicotinic acid.
Reduction: 5-(Thiazol-5-yl)nicotinyl alcohol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-(Thiazol-5-yl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of 5-(Thiazol-5-yl)nicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler compound containing only the thiazole ring.
Nicotinaldehyde: Contains only the nicotinaldehyde moiety without the thiazole ring.
5-(Thiazol-2-yl)nicotinaldehyde: A positional isomer with the thiazole ring attached at a different position on the nicotinaldehyde moiety
Uniqueness
5-(Thiazol-5-yl)nicotinaldehyde is unique due to the specific positioning of the thiazole ring on the nicotinaldehyde moiety, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with a different set of biological targets compared to its isomers and simpler analogs .
Propiedades
Número CAS |
1346687-57-7 |
|---|---|
Fórmula molecular |
C9H6N2OS |
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
5-(1,3-thiazol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-5-7-1-8(3-10-2-7)9-4-11-6-13-9/h1-6H |
Clave InChI |
ZIKDOIWRDJLXHD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1C2=CN=CS2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile](/img/structure/B15070600.png)
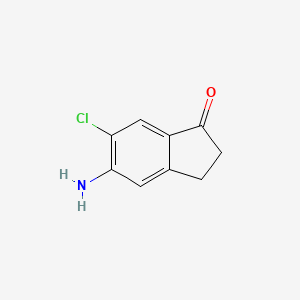



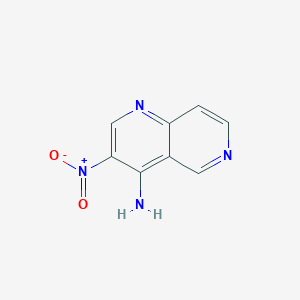
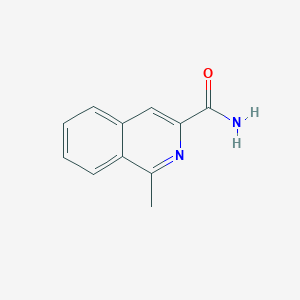
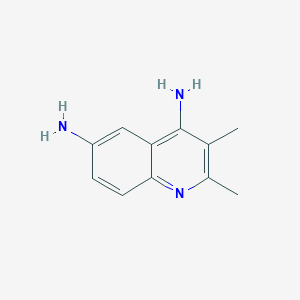
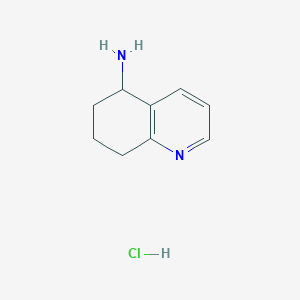

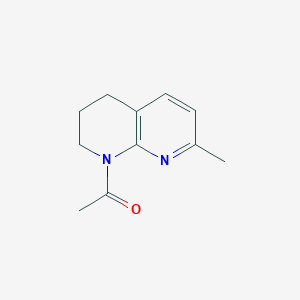
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
